molecular formula C10H14Cl2N4O B2946164 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1435804-51-5

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No.: B2946164
CAS No.: 1435804-51-5
M. Wt: 277.15
InChI Key: NOMLKWXJQNXTAJ-UHFFFAOYSA-N
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Description

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction proceeds at ambient temperature and yields the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of protective groups and subsequent deprotection steps may be employed to ensure the stability of intermediates during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The oxadiazole ring is known to interact with DNA, potentially leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is unique due to the combination of the pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-5-1-2-9-13-10(14-15-9)8-3-6-12-7-4-8/h3-4,6-7H,1-2,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDUHASFKTZIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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